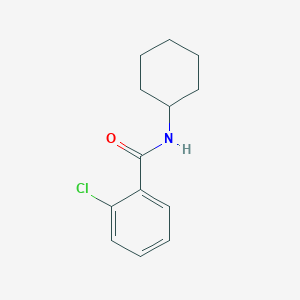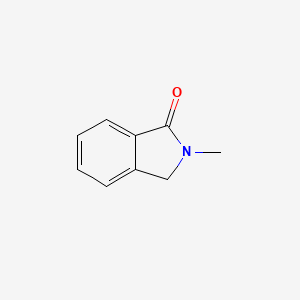
o-(p-Nitrophenoxy)anisole
Overview
Description
“o-(p-Nitrophenoxy)anisole” is a chemical compound . It is also known as “1-Methoxy-2-(4-nitrophenoxy)benzene” and "O-(PARA-NITROPHENOXY)ANISOLE" .
Synthesis Analysis
The synthesis of anisole, a related compound, can be achieved via vapor-phase alkylation of phenol by methanol in the presence of a commercial NaX zeolite as a catalyst . Another method involves the O-alkylation process of phenol and dimethyl ether (DME) to obtain zero discharge from this process .Molecular Structure Analysis
Anisole, a related compound, is a multifunctional molecule that can form intermolecular complexes via its aromatic π-electron system as well as its methoxy group . This serves as a prototype system to explore the competition between O–H⋯O, O–H⋯π, C–H⋯O and C–H⋯π hydrogen bonding .Chemical Reactions Analysis
Anisole, a related compound, has been studied extensively as reductants of environmental oxidants (such as manganese dioxide) and as reductates (e.g., model contaminants) that are transformed by environmental oxidants (ozone, triple organic matter, etc.) . The separated anisole has substantial demand for applications in the chemical, pharmaceutical, plastics and pesticides industries .Physical And Chemical Properties Analysis
Anisole, a related compound, is a clear liquid at room temperature, exuding a pleasant, ether-like odor. Its molecular formula is C7H8O, and its molar mass is approximately 108.14 g/mol. The compound features a boiling point of 154°C and a melting point of -37°C .Scientific Research Applications
Electrophilic Aromatic Substitution Reactions
- In a study of electrophilic aromatic substitution, the nitration of anisole and its derivatives, including o-(p-Nitrophenoxy)anisole, was investigated. This process is fundamental in understanding the chemical behavior of these compounds (Barnett et al., 1977).
Cytochrome P450 Mediated Metabolic Pathways
- A novel metabolic pathway of arylethers, including o-(p-Nitrophenoxy)anisole, was discovered. This involves the cleavage of the oxygen-aromatic ring bond, which is significant in understanding the biological transformations of these compounds (Ohe, Mashino, & Hirobe, 1994).
Hydrodeoxygenation Mechanism Studies
- Research on the hydrodeoxygenation (HDO) mechanism of anisole over Ni (111) surface provided insights into the conversion of these compounds under different experimental conditions. This is crucial for understanding their behavior in industrial processes (Zhu et al., 2021).
Anisole Pyrolysis and Oxidation
- A detailed study on anisole pyrolysis and oxidation revealed important aspects of tar formation during biomass combustion and gasification. This research is essential for environmental and energy applications (Nowakowska et al., 2014).
Catalytic Transfer Hydrogenation
- The catalytic transfer hydrogenation of o-nitro anisole to o-anisidine was explored, highlighting process development aspects relevant to chemical synthesis and industrial applications (Haldar & Mahajani, 2004).
Oxidation with Hydrogen Peroxide
- Anisole's selective oxidation with hydrogen peroxide, catalyzed by methylrhenium trioxide, was studied, offering insights into potential industrial and synthetic applications (Karasevich, Nikitin, & Rubailo, 1994).
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-methoxy-2-(4-nitrophenoxy)benzene is currently unknown
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound is involved in the pyrolysis mechanism of lignin, a non-phenolic lignin dimer model compound with β-O-4 linkage . The pyrolysis mechanism was investigated by density functional theory calculations and confirmed by analytical pyrolysis–gas chromatography/mass spectrometry experiments .
Result of Action
The result of the compound’s action is the generation of four major pyrolytic products via the initial Cβ–O concerted decomposition and Cβ–O homolysis, including 1-methoxy-4-vinylbenzene, 2-hydroxybenzaldehyde, 1-ethyl-4-methoxybenzene, and 2-methoxyphenol .
Action Environment
The action of 1-methoxy-2-(4-nitrophenoxy)benzene can be influenced by environmental factors such as temperature. For instance, the compound is thermally stable at low pyrolysis temperature (300 °C), whereas at moderate pyrolysis temperature (500 °C), it generates the aforementioned pyrolytic products .
properties
IUPAC Name |
1-methoxy-2-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSBNKMKKNIQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186462 | |
| Record name | o-(p-Nitrophenoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-(p-Nitrophenoxy)anisole | |
CAS RN |
32795-85-0 | |
| Record name | 1-Methoxy-2-(4-nitrophenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32795-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-(p-Nitrophenoxy)anisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-(p-Nitrophenoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(p-nitrophenoxy)anisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

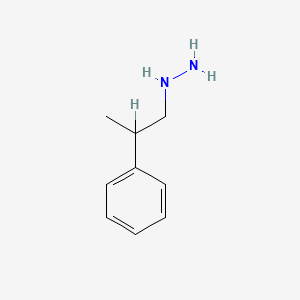

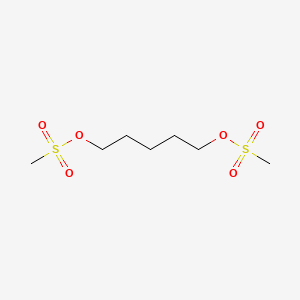

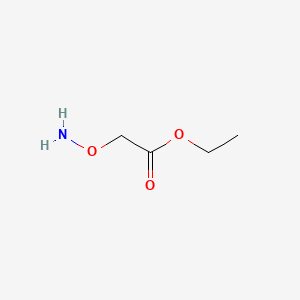

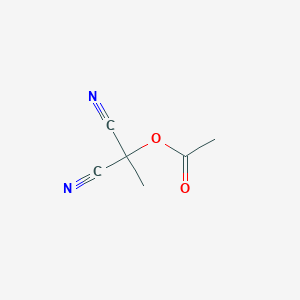
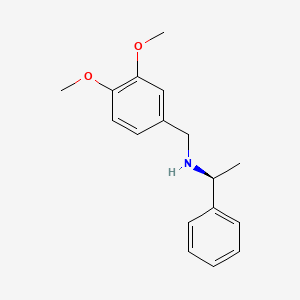
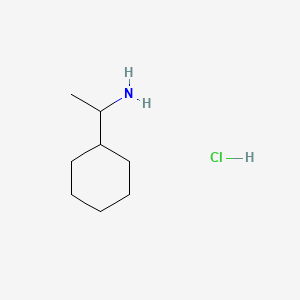
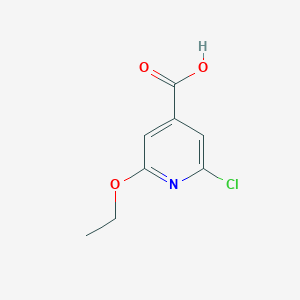
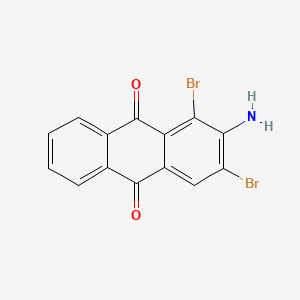
![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)
